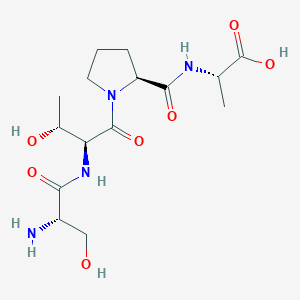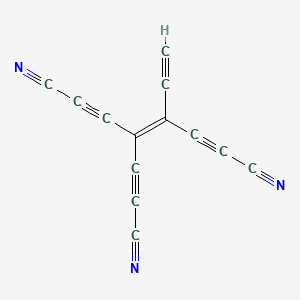
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and cyano groups
Preparation Methods
The synthesis of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethynyl-containing precursors with cyano groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the multiple bonds present in the compound, leading to the formation of addition products.
Scientific Research Applications
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its functional groups. The cyano and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects at the molecular level.
Comparison with Similar Compounds
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile can be compared with other similar compounds such as cyanoethynyl radicals and other ethynyl-containing molecules. Its uniqueness lies in the combination of multiple cyano and ethynyl groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Cyanoethynyl radical (C3N)
- Ethynylbenzene derivatives
- Diethynyl compounds
These similar compounds share some structural features but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
823813-92-9 |
|---|---|
Molecular Formula |
C13HN3 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
4-(2-cyanoethynyl)-5-ethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C13HN3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1H |
InChI Key |
OEBGRKPWVZYNKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CC#N)C#CC#N)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


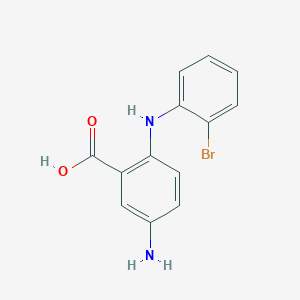
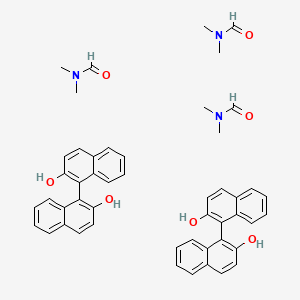
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
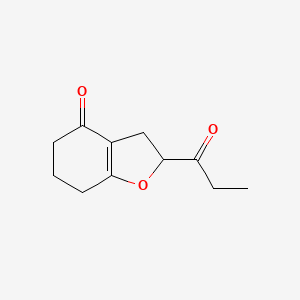
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
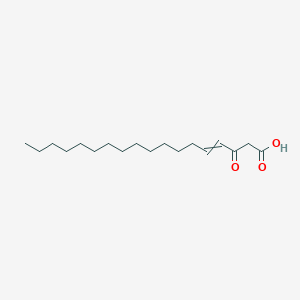
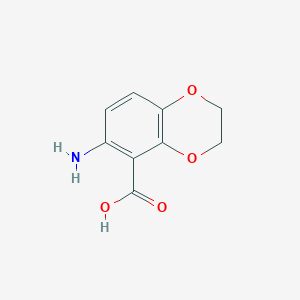
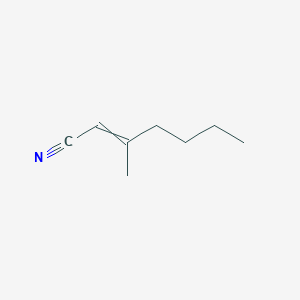
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
